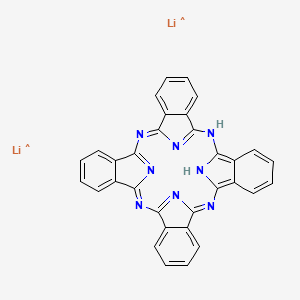

Dilithiumphthalocyanine

Description

Significance of Dilithium (B8592608) Phthalocyanine (B1677752) within Macrocyclic Chemistry

Macrocycles, large cyclic molecules, are fundamental to supramolecular chemistry due to their capacity for molecular recognition and complexation. rsc.org Phthalocyanines are a prominent class of these macrocyclic compounds, notable for their unique electronic and optical properties stemming from their extended π-conjugated system. worldscientific.com Dilithium phthalocyanine (Li₂Pc) is particularly significant as it often serves as a crucial and versatile intermediate in the synthesis of a wide array of other metallophthalocyanines. chimia.ch Its utility stems from the lability of the lithium ions, which can be readily exchanged with other metal ions, allowing for the creation of a diverse family of phthalocyanine derivatives with tailored properties. chimia.chwright.edu This reactivity makes dilithium phthalocyanine a cornerstone for research into the structure-property relationships of these macrocycles.

One of the defining features of dilithium phthalocyanine is that one lithium cation is fixed in the center of the phthalocyanine ring, forming a complex anion [LiPc]⁻, while the second lithium cation is mobile and exchangeable. wright.edu This unique structural arrangement not only facilitates cation exchange reactions but also imparts interesting electronic and ionic properties to the material itself. wright.edu

Role of Phthalocyanine Derivatives in Contemporary Advanced Technologies

Phthalocyanine derivatives, often synthesized from dilithium phthalocyanine, are integral to numerous advanced technologies due to their high chemical and thermal stability, as well as their characteristic optical and electrical properties. worldscientific.comresearchgate.net Their applications are diverse and continue to expand with ongoing research.

Key Technological Applications of Phthalocyanine Derivatives:

| Technology Area | Specific Application | Underlying Property |

| Electronics & Photonics | Organic field-effect transistors (OFETs) | Semiconductor properties, charge carrier mobility researchgate.net |

| Electrophotography (laser printers) | Charge generation materials researchgate.net | |

| Optical data storage | Strong absorption in the near-infrared (NIR) region worldscientific.comresearchgate.net | |

| Electrochromic devices | Ability to change color upon application of an electric potential nih.govrsc.org | |

| Energy | Dye-sensitized solar cells | Light-harvesting capabilities researchgate.net |

| Li-O₂ batteries | Catalyst for oxygen reduction reaction researchgate.net | |

| Solid-state lithium batteries | Solid-state electrolyte, interfacial layer wright.educhemrxiv.org | |

| Sensors | Gas sensors | Detection of various gases through changes in conductivity rsc.org |

| Electrochemical sensors | Electrocatalytic properties for detecting analytes like ascorbic acid researchgate.net | |

| Pigments & Dyes | High-performance pigments | High stability and strong coloration researchgate.net |

| Inkjet printing | Vivid and stable cyan dyes researchgate.net |

The versatility of phthalocyanines allows for fine-tuning of their properties through chemical modifications, such as the introduction of different metal centers or peripheral substituents, to meet the specific demands of these advanced applications. worldscientific.com For instance, their electrical conductivity and photoconductivity are key to their use in electronic devices. worldscientific.com

Historical Context of Dilithium Phthalocyanine Research

The history of phthalocyanines began with accidental discoveries. Metal-free phthalocyanine was first noted in 1907, followed by the synthesis of copper phthalocyanine in 1927 and the accidental production of an iron phthalocyanine complex in 1928. chimia.chwright.edu These discoveries paved the way for systematic research into this new class of compounds.

A significant breakthrough in the synthesis of various metallophthalocyanines was the development of a method utilizing dilithium phthalocyanine as a labile intermediate. chimia.ch This compound, readily prepared from phthalonitrile (B49051) and lithium in a solvent like amyl alcohol, is soluble and undergoes metathetical reactions with salts of other metals. chimia.ch This method proved to be a general and efficient route for producing a wide range of metallophthalocyanines.

Early research focused on their use as robust pigments, with copper phthalocyanine becoming a major commercial colorant due to its stability and vibrant color. wright.eduresearchgate.net Over time, the focus of research expanded to explore their potential in high-tech applications. The unique properties of dilithium phthalocyanine itself, beyond its role as a synthetic intermediate, have also garnered significant attention. For example, its potential use as a solid-state electrolyte in lithium-ion batteries and as a material for hydrogen storage has been investigated. wright.edu More recently, research has explored its application as an interfacial layer in all-solid-state lithium batteries to improve electrode-electrolyte contact and enhance ion transport kinetics. chemrxiv.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H18Li2N8 |

|---|---|

Molecular Weight |

528.5 g/mol |

InChI |

InChI=1S/C32H18N8.2Li/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H,(H2,33,34,35,36,37,38,39,40);; |

InChI Key |

VEGOPYLKEARSAH-UHFFFAOYSA-N |

Canonical SMILES |

[Li].[Li].C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C(N6)N3)C8=CC=CC=C85)C9=CC=CC=C94 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Dilithiumphthalocyanine and Its Derivatives

Primary Preparation Routes from Precursors

The foundational methods for producing dilithium (B8592608) phthalocyanine (B1677752) rely on readily available starting materials. mdpi.comresearchgate.net These routes are well-established for synthesizing the basic Li₂Pc molecule.

An alternative and widely used route is the direct metalation of the metal-free phthalocyanine (H₂Pc) macrocycle. mdpi.comresearchgate.net This method involves reacting H₂Pc with a suitable lithium salt. Due to the low solubility of H₂Pc in many common organic solvents, this reaction often requires the use of high-boiling point aromatic solvents like quinoline (B57606) or 1-chloronaphthalene (B1664548) to achieve complete metalation. dergipark.org.tr The use of Li₂Pc as a precursor, which is soluble in solvents like acetone (B3395972) and ethanol, can be an easier pathway for subsequent metal-ion exchange reactions to form other metallophthalocyanines (MPcs). dergipark.org.tr The metalation of H₂Pc avoids the formation of phthalonitrile (B49051) oligomers that can occur in the direct synthesis from phthalonitrile. researchgate.net However, residual free-base phthalocyanine can remain as a contaminant in the final product. researchgate.net

| Parameter | Synthesis from Phthalonitrile (PN) | Metalation of Free-Base Phthalocyanine (H₂Pc) |

| Precursor | Phthalonitrile | Free-Base Phthalocyanine (H₂Pc) |

| Primary Reagent | Lithium Metal | Lithium Salt |

| Common Solvent | High-boiling alcohols (e.g., pentanol) | High-boiling aromatic solvents (e.g., quinoline) |

| Key Advantage | Direct, one-step synthesis of the macrocycle | Avoids formation of PN oligomer byproducts |

| Key Disadvantage | Potential for byproduct formation (PN oligomers) mdpi.comresearchgate.net | Potential for incomplete reaction, leaving H₂Pc contaminant researchgate.net |

Advanced Synthesis Techniques

Building upon the primary synthesis routes, more advanced techniques have been developed to create specific and complex phthalocyanine-based materials, such as multinuclear complexes and polymers for electronic applications.

Solvothermal synthesis has emerged as a novel and effective method for preparing rare earth bisphthalocyanines (MPc₂), using dilithium phthalocyanine as a key precursor. mdpi.comresearchgate.netrug.nl This technique offers advantages such as operational simplicity and the direct formation of crystalline products. researchgate.net In a typical procedure, dilithium phthalocyanine is reacted with a rare earth acetylacetonate (B107027) in a 1:3 molar ratio within a sealed stainless steel reactor containing a solvent like toluene. mdpi.com The mixture is heated to a specific temperature (e.g., 160 °C) for several hours. mdpi.com This approach successfully avoids the formation of unwanted linear oligomers of phthalonitrile, a common issue in other synthesis routes. researchgate.net While free-base phthalocyanine can still be an unavoidable contaminant, purification via sublimation can lead to high product yields. researchgate.netrug.nl Research has demonstrated the successful synthesis of yttrium, lanthanum, gadolinium, and terbium bisphthalocyanines using this method, with yields ranging from 43% to 68% after purification. mdpi.comresearchgate.netrug.nl

Table: Yields of Rare Earth Bisphthalocyanines via Solvothermal Synthesis researchgate.netrug.nl

| Compound | Yield |

| Yttrium Bisphthalocyanine (YPc₂) | 68% |

| Lanthanum Bisphthalocyanine (LaPc₂) | 43% |

| Gadolinium Bisphthalocyanine (GdPc₂) | 63% |

| Terbium Bisphthalocyanine (TbPc₂) | 62% |

Dilithium phthalocyanine can be used to create electroactive polymers for applications such as coatings for lithium battery materials. electrochem.org These polymers leverage the unique properties of the phthalocyanine macrocycle to enhance electrode kinetics. electrochem.org

The synthesis of poly-dilithium phthalocyanine (poly-Li₂Pc) is analogous to the synthesis of the monomeric Li₂Pc from dicyanobenzene. electrochem.org The key difference is the substitution of the monofunctional precursor with a tetrafunctional one, specifically 1,2,4,5-tetracyanobenzene. electrochem.org The polymerization is typically carried out by adding the tetracyanobenzene solid directly to a solution of lithium pentaoxide under an inert argon atmosphere. electrochem.org The reaction proceeds rapidly, often forming a solid mass that prevents further mixing. electrochem.org The resulting crude polymer requires purification to remove by-products, which can be achieved through a series of soxhlet extractions. electrochem.org This polymeric form is pursued to create stable electrode coatings that can improve the performance of cathode materials in lithium batteries. electrochem.org

Polymerization Approaches for Electroactive Coatings

Nanocomposite Formation with Metal Oxides

The integration of phthalocyanines with metal oxides to form nanocomposites is a significant area of research, aiming to create materials with enhanced properties for various applications. General methods for creating these composites include the urea (B33335) fusion technique, spontaneous adsorption, and matrix-assisted pulsed laser evaporation (MAPLE).

In one approach, metal oxide-phthalocyanine (MO-Pc) nanocomposites, using metal oxides such as ZnO, NiO, FeO, and CoO, have been prepared via a urea fusion method. This technique results in materials where the metal oxide nanoparticles are integrated with the phthalocyanine molecules. For instance, nanocomposites of ZnO-Pc and NiO-Pc have been shown to be highly crystalline with particle sizes of 13 nm and 9 nm, respectively.

Another strategy involves the adsorption of phthalocyanine-doped metal oxide nanoparticles onto multiwalled carbon nanotubes (MWCNTs). In this method, metal oxides like Fe₃O₄ or ZnO are first doped with a phthalocyanine, and the resulting hybrid material is then adsorbed onto the surface of MWCNTs through ultrasonication and spontaneous adsorption.

A specific and notable application involving dilithium phthalocyanine is its use as a highly lithium-ion-conducting interlayer in solid-state lithium batteries. In this context, dilithium phthalocyanine is introduced at the interface between a garnet-type solid electrolyte (e.g., Li₇La₃Zr₂O₁₂) and the cathode. This interlayer effectively suppresses high interfacial impedance, improving the contact between the electrode and the electrolyte and enhancing the kinetics of Li⁺ transport across the interface. The self-assembly of dilithium phthalocyanine molecules creates channels that facilitate lithium-ion mobility.

Synthesis of Amorphous Molecular Semiconductor Derivatives

Phthalocyanines are well-regarded for their semiconductor properties, which can be finely tuned by creating various derivatives. These modifications can alter the molecular structure and packing, leading to materials with amorphous or polycrystalline characteristics suitable for electronic applications.

A primary method for synthesizing derivatives of dilithium phthalocyanine is through cationic exchange reactions. Dilithium phthalocyanine consists of a doubly negative aromatic macrocycle with two Li⁺ counter-ions. One of these lithium ions is easily displaceable and can be exchanged with other cations. This process has been successfully used to create a series of tetraalkylammonium lithium phthalocyanines (TAA-LiPcs). nih.gov These reactions are reproducible and result in derivatives with significantly altered physical properties, including solubility and melting points, which are dependent on the alkyl-chain length of the new cation. nih.gov Such modifications are crucial for developing solution-processable molecular semiconductors.

The resulting TAA-LiPc compounds exhibit properties that are distinct from the parent dilithium phthalocyanine, as detailed in the table below.

| Derivative Name | Yield (%) | Color | Melting Point (°C) |

| Tetrapropylammonium lithium phthalocyanine | 54.5 - 64.3 | Dark-Purple | Varies |

| Tetrahexylammonium lithium phthalocyanine | 54.5 - 64.3 | Dark-Purple | Varies |

| Tetraheptylammonium lithium phthalocyanine | 54.5 - 64.3 | Dark-Blue | Varies |

| Tetraoctylammonium lithium phthalocyanine | 54.5 - 64.3 | Dark-Blue | 157.9 |

Note: The properties of these derivatives demonstrate the tunability of the core phthalocyanine structure. nih.gov

Reaction with Bidentate Ligands (e.g., 2,6-dihydroxyanthraquinone (B191064), 2,6-diaminoanthraquinone)

Research has demonstrated the synthesis of semiconducting molecular materials by combining metallo-phthalocyanines with bidentate amines. Furthermore, quantum chemical analysis has explored the formation of one-dimensional polymers from zinc phthalocyanine and various bidentate ligands, confirming the viability of creating stable, bridged polymer chains. These studies suggest that bidentate ligands can axially coordinate to the central metal of a phthalocyanine, creating a linear polymer.

Another relevant synthetic approach involves the fusion of phthalonitrile derivatives with dihydroxy compounds like hydroquinone (B1673460) at high temperatures to yield phthalocyanine structures. This indicates that dihydroxy-anthraquinone could potentially be incorporated into a phthalocyanine macrocycle during its formation. Similarly, phthalocyanine derivatives have been synthesized starting from anthraquinone-dicarboxylic acid, showing that the anthraquinone (B42736) moiety can be fused to the phthalocyanine ring system.

These related synthetic methods suggest that it is feasible to create extended molecular structures by linking phthalocyanine molecules with bidentate ligands like dihydroxy- or diamino-anthraquinones, which could result in amorphous materials with tailored semiconductor properties.

Advanced Characterization Techniques and Spectroscopic Analysis

Vibrational and Rotational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the interatomic bonds and molecular structure of dilithium (B8592608) phthalocyanine (B1677752). By analyzing the absorption or scattering of infrared radiation or inelastically scattered light, characteristic vibrational modes of the molecule can be identified.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, exciting its various vibrational modes. The resulting spectrum is a unique fingerprint of the compound, revealing the presence of specific functional groups and providing information about the molecular structure and bonding.

The FTIR spectrum of recrystallized dilithium phthalocyanine exhibits several prominent absorption bands that are characteristic of its molecular structure. These bands correspond to specific stretching and bending vibrations of the atoms within the phthalocyanine macrocycle. Key identified vibrational modes include the C=C stretching, and the in-plane and out-of-plane bending of the C-H bonds.

A study of recrystallized dilithium phthalocyanine identified the following prominent infrared bands:

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C=C Stretch | 1604 |

| C-H In-plane Bend | 1115 |

| Unassigned Strong Band | 1056 |

| C-H Out-of-plane Bend | 729 |

Additionally, a strong band is observed at 1056 cm⁻¹, with a shoulder peak appearing at 1089 cm⁻¹. While not definitively assigned in the cited literature, these absorptions are characteristic of the phthalocyanine ring structure.

FTIR spectroscopy can also be a valuable technique for assessing the long-range molecular order and identifying different polymorphic forms in thin films of phthalocyanine compounds. grafiati.com By using techniques such as polarized transmission and reflection-absorption (RA) spectroscopy, the orientation of molecules relative to a substrate can be determined. nih.govnih.gov For instance, in well-ordered films, the orientation of specific vibrational vectors, such as the CH₂ asymmetric vibration in substituted phthalocyanines, can be determined with respect to the substrate surface. nih.gov

While the general utility of FTIR for studying crystallinity and polymorphism in phthalocyanines is well-established, specific studies applying these techniques to assess the long-range molecular order in dilithium phthalocyanine thin films are not extensively detailed in the surveyed literature. However, the principles derived from studies of other metal phthalocyanines, such as copper phthalocyanine, suggest that FTIR would be a sensitive probe for identifying different crystalline phases (e.g., α and β polymorphs) of dilithium phthalocyanine due to differences in their infrared absorption spectra. grafiati.com The lattice vibrations, which are sensitive to the crystal structure, typically appear in the far-infrared region and can provide detailed information on the crystalline arrangement. jasco-global.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR by probing molecular vibrations that result in a change in polarizability. The Raman spectrum of lithium phthalocyanine (LiPc), a closely related radical species derived from dilithium phthalocyanine, reveals distinct peaks that are characteristic of the phthalocyanine ring structure and its interaction with the lithium ions. rsc.org

The Raman spectrum of lithium phthalocyanine is characterized by several significant peaks, with typical regions for key vibrational modes identified as follows: rsc.org

| Vibrational Mode | Wavenumber Range (cm⁻¹) |

|---|---|

| C-N-C Ring Stretching | 680–690 |

| In-plane Deformation of the Macrocycle | 1120–1140 |

| C-H Bending | 1300–1350 |

| Ring Breathing Modes | 1500–1600 |

These peaks are indicative of the structural and vibrational properties of the molecule. rsc.org The exact positions of these peaks can vary slightly depending on the experimental conditions and the physical form of the sample, such as a thin film versus a bulk material. rsc.org It is important to note that the region between 1350 and 1550 cm⁻¹ in the Raman spectra of metal phthalocyanines is particularly sensitive to the central metal ion. rsc.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon the absorption or emission of light, typically in the ultraviolet and visible regions of the electromagnetic spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of phthalocyanines is characterized by two main absorption regions: the Q-band in the visible region and the B-band (or Soret band) in the near-UV region. nih.gov These absorptions arise from π-π* electronic transitions within the extensive conjugated 18-electron system of the phthalocyanine macrocycle. nih.gov

The UV-Vis spectrum of dilithium phthalocyanine in solution exhibits these characteristic features. The intense Q-band, which is responsible for the compound's blue-green color, corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) (a₁ᵤ → e₉). nih.gov The B-band, located at higher energies, is attributed to transitions from deeper π-levels to the LUMO (a₂ᵤ → e₉). nih.gov

For dilithium phthalocyanine, a maximum absorption (λmax) in the Q-band has been reported at approximately 658 nm. The general appearance of the UV-Vis spectrum for metal phthalocyanines shows the Q-band typically in the 600-700 nm range and the B-band in the 300-500 nm range. nih.gov The aggregation of phthalocyanine molecules in solution can lead to a broadening of these absorption bands. researchgate.net

Near-Infrared (NIR) Spectroscopy (Charge-Transfer Band Analysis)

While comprehensive Near-Infrared (NIR) spectroscopic studies that specifically isolate and analyze the charge-transfer bands of pure dilithium phthalocyanine are not widely reported in the existing literature, the phthalocyanine class of compounds is well-recognized for its capacity to engage in charge-transfer interactions. Such interactions can lead to the emergence of new absorption features, frequently within the NIR region of the electromagnetic spectrum. These charge-transfer phenomena are especially pronounced in systems where phthalocyanines are coupled with electron-donating or electron-accepting molecules. For example, in supramolecular assemblies of anionic phthalocyanines with fullerene derivatives, photoinduced electron transfer and the generation of charge-separated states have been documented, highlighting their potential for photoelectrochemical conversion applications in the NIR domain. Nevertheless, a detailed analysis of the charge-transfer band for neat dilithium phthalocyanine through NIR spectroscopy remains an area for future investigation.

Mass Spectrometry Techniques

Fast Atomic Bombardment (FAB+) Mass Spectrometry

Fast Atomic Bombardment in the positive ion mode (FAB+) is a soft ionization mass spectrometry technique employed for the analysis of compounds that are non-volatile and thermally unstable. wikipedia.org The methodology involves the bombardment of a sample, which has been dissolved in a non-volatile liquid matrix like glycerol, with a high-energy beam of neutral atoms, such as xenon or argon. wikipedia.org This energetic collision facilitates the desorption and ionization of the sample molecules, typically through protonation, resulting in the formation of [M+H]⁺ ions. wikipedia.org

Although FAB+ mass spectrometry is a highly appropriate method for the characterization of phthalocyanine compounds, specific and detailed FAB+ mass spectral data for dilithium phthalocyanine, including the definitive mass-to-charge ratio (m/z) of its molecular ion and its characteristic fragmentation pattern, are not extensively available in the reviewed scientific literature. For metallated phthalocyanines, this analytical technique can yield critical information regarding the molecular weight and the structural integrity of the macrocyclic framework. The detection of a strong molecular ion peak would serve to confirm the compound's identity.

Morphological and Structural Imaging

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe imaging technique that provides detailed topographical data of surfaces at the nanometer scale. azom.com It serves as an invaluable tool for the characterization of the surface morphology of thin films, including those fabricated from organic semiconductor materials such as phthalocyanines. rsc.org AFM analysis can elucidate critical surface features, including film roughness, the size and distribution of grains, and the presence of any structural imperfections. spectraresearch.com

The morphology of phthalocyanine thin films is known to be significantly influenced by the conditions under which they are deposited, with substrate temperature being a key parameter. rsc.org For instance, studies conducted on metal-free phthalocyanine have demonstrated that films deposited at lower temperatures typically exhibit a smooth morphology characterized by spherical islands. In contrast, films deposited at elevated temperatures can display considerably greater surface roughness and the formation of elongated, needle-like crystalline structures. rsc.org

Despite the widespread application of AFM for the morphological assessment of phthalocyanine films, specific AFM imagery and in-depth quantitative analysis of the surface morphology of dilithium phthalocyanine thin films are not extensively represented in the currently available literature. Such research would be highly beneficial for elucidating the relationship between deposition parameters and the resultant film structure, which in turn dictates the material's electronic and optical properties for its potential use in organic electronic devices.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is utilized to investigate the surface topography and morphology of materials containing dilithium phthalocyanine. In studies where Li₂Pc is employed as an interfacial layer in solid-state batteries, SEM imaging of the associated electrolyte pellets reveals crucial morphological details, such as the compactness and connectivity of grain boundaries. chemrxiv.org

Furthermore, SEM has been effectively used to characterize the morphology of lithium phthalocyanine (LiPc), a radical species derived from the electrochemical synthesis of dilithium phthalocyanine. rsc.org These analyses show the formation of distinct microcrystalline structures.

Key Research Findings from SEM Analysis:

Lithium Phthalocyanine (γ-LiPc): SEM micrographs of γ-LiPc, synthesized from Li₂Pc, show the formation of needle-type crystals. rsc.org Statistical analysis of these images provides data on the distribution of crystal dimensions, as detailed in the table below. rsc.org

| Parameter | Observation | Source |

| Crystal Morphology | Needle-type | rsc.org |

| Crystal Width (Typical) | Data derived from statistical analysis of micrographs | rsc.org |

| Crystal Length (Typical) | Data derived from statistical analysis of micrographs | rsc.org |

Application in Composites: When Li₂Pc is integrated as an interfacial layer, SEM is used to confirm the quality of the surrounding components, ensuring, for example, that electrolyte pellets are dense and free of significant pores. chemrxiv.org

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, enabling the visualization of the internal structure and crystalline lattice of materials. For the phthalocyanine class of organic pigments, TEM is a powerful tool for defining the primary particles within larger agglomerates by resolving the molecular lattice. researchgate.net

However, a significant consideration in the TEM analysis of organic materials like phthalocyanines is their susceptibility to radiation damage from the high-energy electron beam. researchgate.net This can lead to particle ablation and changes in shape before extensive degradation of the crystalline lattice occurs. researchgate.net The mechanisms of this radiation damage are observed in both conventional TEM and scanning transmission electron microscopy (STEM). researchgate.net

X-ray Diffraction and Scattering

X-ray techniques are fundamental for determining the crystal structure and phase composition of dilithium phthalocyanine.

Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of Li₂Pc. Commercially available dilithium phthalocyanine powder has been identified as a mixture of α (alpha) and β (beta) phases. chemrxiv.org The presence and characteristics of these polymorphs are critical as they can exhibit different physical and electronic properties.

A detailed crystallographic examination of a dilithium phthalocyanine crystal provided precise unit cell parameters, determined at a temperature of 173 K. researchgate.net These findings offer a foundational understanding of the solid-state packing of Li₂Pc molecules.

Crystallographic Data for Dilithium Phthalocyanine at 173 K researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| a | 12.8017(6) Å |

| b | 14.3637(7) Å |

| c | 17.3859(8) Å |

| α | 101.5838(9)° |

| β | 94.1351(9)° |

| γ | 92.3054(9)° |

| Volume (V) | 3118.7(3) ų |

| Wavelength (λ) | 0.71073 Å |

In-situ Small-Angle X-ray Scattering (SAXS) (Molecular Re-arrangement Studies)

Small-Angle X-ray Scattering (SAXS) is a technique used to study structural features on a larger length scale than XRD, typically from 1 to 300 nm. diamond.ac.uk It provides information on nanoscale structures such as particle size, shape, and distribution. diamond.ac.ukrigaku.com

In-situ SAXS studies are particularly valuable for observing dynamic processes. Research has been undertaken to use in-situ SAXS to monitor the structural changes and molecular re-arrangements of dilithium phthalocyanine when it is used as a solid-state electrolyte in rechargeable systems. researchgate.net This method allows for the real-time investigation of how the molecular assembly of Li₂Pc evolves during electrochemical processes, which is crucial for understanding ion transport mechanisms. chemrxiv.orgresearchgate.net

Surface and Electronic Structure Analysis

Spectroscopic techniques that probe the electronic states of atoms are essential for understanding the surface chemistry and electronic properties of dilithium phthalocyanine.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. mdpi.com In the context of Li₂Pc, XPS is used to analyze the core level spectra of its constituent elements: carbon (C), nitrogen (N), and lithium (Li). chemrxiv.org

Analysis of the binding energies of the photoemitted electrons provides information on the chemical bonding environment. For instance, the N 1s spectrum can distinguish between nitrogen atoms in different chemical environments within the phthalocyanine macrocycle. While specific XPS data for Li₂Pc is noted in research, detailed spectra from analogous metal phthalocyanines (e.g., Copper Phthalocyanine) provide insight into the expected peak structures. chemrxiv.orgrsc.org

Expected Information from XPS Analysis of Dilithium Phthalocyanine

| Element | Core Level | Information Gained |

| Lithium | Li 1s | Confirms the presence of lithium and its oxidation state. |

| Nitrogen | N 1s | Provides information on the bonding environments of the nitrogen atoms within the phthalocyanine ring (e.g., C=N–C linkages). rsc.org |

| Carbon | C 1s | Reveals the different types of carbon bonds, such as C-C and C-N in the aromatic structure. rsc.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy (Free Radical Characterization)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique indispensable for the detection and characterization of chemical species that have unpaired electrons. nih.gov This makes it an excellent method for studying free radicals. nih.gov In the context of dilithium phthalocyanine (Li₂Pc), EPR spectroscopy is crucial for characterizing its oxidized, free radical form, monolithium phthalocyanine (LiPc).

The electrochemical oxidation of the diamagnetic Li₂Pc (with a Pc²⁻ ring) produces the paramagnetic lithium phthalocyanine radical, LiPc (with a Pc⁻ ring), which possesses a spin S = 1/2. uva.esrsc.org The EPR spectrum of solid LiPc is notable for its exceptionally narrow linewidth, which can be as low as 14 mG in the absence of oxygen. dartmouth.edu This narrow line is highly sensitive to the partial pressure of molecular oxygen (pO₂), exhibiting a pO₂-dependent line broadening. dartmouth.edunih.gov This property makes LiPc a valuable probe for in vivo oximetry. nih.gov

The sensitivity to oxygen and other spectral characteristics are dependent on the crystalline phase of LiPc. rsc.orgacs.org Different electrolysis conditions during its synthesis from Li₂Pc can produce different crystal structures. nih.govacs.org For instance, deposition at potentials of +0.4 V and +0.7 V (vs. Ag/AgCl) exclusively yields the oxygen-sensitive x-form, whereas deposition at +0.1 V and +0.2 V can produce the β-structure, which is insensitive to molecular oxygen. acs.org The γ-phase is also known to be oxygen-sensitive. rsc.org The distinct EPR linewidths for these phases are a key indicator of the material's purity and suitability for specific applications like oximetry. rsc.org

| LiPc Crystalline Phase | Typical EPR Linewidth (ΔB₁/₂) | Oxygen Sensitivity | Reference |

|---|---|---|---|

| α-phase | 1.0–1.5 G | Insensitive | rsc.org |

| β-phase | 0.8–1.0 G | Insensitive | rsc.orgacs.org |

| γ-phase (x-phase) | ~0.01–0.6 G | Sensitive | rsc.orgacs.org |

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox behavior of chemical species. For dilithium phthalocyanine, CV is employed to study the electron transfer processes associated with its macrocyclic ring.

When immobilized on an electrode surface, such as graphite (B72142), Li₂Pc exhibits a quasi-reversible redox process. uva.es This process is attributed to the oxidation and reduction of the phthalocyanine ring, specifically the transition from Pc²⁻ to Pc⁻, which results in the formation of the LiPc radical species and the liberation of a lithium ion (Li⁺). uva.esuva.es

Li₂Pc ⇌ LiPc• + Li⁺ + e⁻

Studies on Li₂Pc-modified carbon paste electrodes (Li₂Pc/G-CPE) in a 0.1 M KCl electrolyte show this quasi-reversible process occurring at a half-wave potential (E₁/₂) of -0.04 V, with a peak separation (ΔE) of approximately 0.52 V. uva.es The response is highly stable, showing only a slight decrease in peak intensity (around 5%) after 100 cycles. uva.es The electrochemical behavior, including the potential and reversibility of these peaks, can be influenced by the nature of the carbonaceous material used for the electrode (e.g., graphite vs. multiwall carbon nanotubes) and the composition of the electrolytic solution. uva.esuva.es For instance, the presence of Li⁺ ions in the electrolyte can alter the cyclic voltammograms due to the important role of these ions in the ionic conductivity of Li₂Pc. uva.es

| Electrode System | Electrolyte | Redox Process | Half-Wave Potential (E₁/₂) | Peak Separation (ΔE) | Reference |

|---|---|---|---|---|---|

| Li₂Pc/Graphite-CPE | 0.1 M KCl | Pc²⁻ / Pc⁻ (Li₂Pc / LiPc•) | -0.04 V | ~0.52 V | uva.es |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful technique for probing the electrical properties of materials and their interfaces. It is used to study charge transfer, diffusion, and interfacial capacitance. In the study of Li₂Pc, EIS is particularly valuable for evaluating its potential use in energy storage devices, such as all-solid-state lithium batteries. chemrxiv.orgchemrxiv.org

When Li₂Pc is used as an interfacial layer between a solid electrolyte (like LLZTO) and a lithium metal electrode, EIS can quantify its effect on the interfacial resistance. chemrxiv.org Nyquist plots for symmetric cells (e.g., Li|LLZTO|Li) modified with a Li₂Pc interlayer typically show two semicircles at high frequencies, corresponding to the bulk and interfacial resistances, followed by a tail at low frequencies related to diffusion processes. chemrxiv.org

The analysis reveals that introducing a Li₂Pc interlayer can significantly suppress the high impedance at the electrode-electrolyte interface. chemrxiv.org This is attributed to the high lithium-ion mobility and high dielectric constant of dilithium phthalocyanine, which together enhance the kinetics of Li⁺ transport across the interface. chemrxiv.org The depressed semicircle shape often observed in the Nyquist plot for solid-state systems indicates a non-ideal capacitive behavior. chemrxiv.org Modeling these impedance spectra with equivalent circuits allows for the quantification of parameters like bulk resistance (R_b) and interfacial resistance (R_int). nih.gov

Galvanostatic Charge-Discharge Studies

Galvanostatic charge-discharge cycling is a fundamental technique for assessing the performance of battery electrodes. metrohm.com It involves charging and discharging a cell at a constant current while monitoring the potential as a function of time, which can be converted to capacity. metrohm.com This method is used to determine key parameters such as specific capacity, coulombic efficiency, and cycle life. researchgate.net

While detailed galvanostatic studies focusing solely on Li₂Pc are not extensively documented in the provided context, its application is inferred from its use as an interlayer and the characterization of other phthalocyanine derivatives as electrode materials. chemrxiv.orgresearchgate.net The electrochemical reaction Li₂Pc ⇌ LiPc• + Li⁺ + e⁻ forms the basis of its potential as an active electrode material. uva.es In a battery context, this reversible reaction would correspond to the de-intercalation (delithiation) and intercalation (lithiation) process during charge and discharge, respectively.

The performance is evaluated at different current rates, often expressed as C-rates (e.g., 0.1C, 1C, 2C), where 1C is the current required to fully charge or discharge the battery's nominal capacity in one hour. metrohm.com For novel materials like carboxyl-substituted phthalocyanines, which serve as a proxy for the potential of the phthalocyanine macrocycle, initial discharge capacities can be very high, demonstrating the promise of this class of compounds for high-capacity lithium-ion batteries. researchgate.net The stability of the material over repeated cycles is crucial, and galvanostatic studies are the primary method for evaluating this long-term performance. metrohm.com

Electrochemical Quartz Crystal Nanobalance (EQCN)

The Electrochemical Quartz Crystal Nanobalance (EQCN) is a highly sensitive gravimetric technique that measures minute mass changes on an electrode surface in real-time during an electrochemical process. nih.gov It combines electrochemical measurements with a quartz crystal microbalance (QCM), which operates on the principle that a change in mass (Δm) on the crystal's surface induces a proportional change in its resonant frequency (Δf). mdpi.com

EQCN is a valuable tool for analyzing biomolecular interactions, adsorption, and electrochemical deposition or dissolution. nih.govmdpi.com In the context of phthalocyanines, EQCM has been used to investigate mass changes associated with redox processes at film-modified electrodes. mdpi.comresearchgate.net

For dilithium phthalocyanine, EQCN can provide direct evidence of the ionic exchange that accompanies its redox transformations. During the electrochemical oxidation of a Li₂Pc film to LiPc, the release of Li⁺ ions from the film into the electrolyte would result in a corresponding mass decrease. Conversely, during the reduction of LiPc back to Li₂Pc, the uptake of Li⁺ ions from the electrolyte would cause a mass increase. By simultaneously monitoring the current (from cyclic voltammetry) and the mass change (from EQCN), it is possible to precisely correlate the charge passed with the molar mass of the ions exchanged, confirming the proposed redox mechanism. mdpi.com

Theoretical and Computational Investigations of Dilithiumphthalocyanine

Quantum Mechanical Approaches

Quantum mechanical approaches, particularly Density Functional Theory (DFT) and ab initio methods, offer a first-principles basis for investigating the behavior of dilithium (B8592608) phthalocyanine (B1677752). These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the system, enabling the prediction of a wide range of molecular and bulk properties.

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to phthalocyanines to predict their geometries, electronic and optical properties, and interaction energies. nih.govfzu.czmdpi.comnih.gov For dilithium phthalocyanine, DFT is instrumental in elucidating the fundamental characteristics that govern its performance as a functional material.

The electronic properties of dilithium phthalocyanine are largely determined by the 18 π-electron conjugated system of the phthalocyanine macrocycle. DFT calculations are used to determine the energies and distributions of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that influences the material's conductivity and optical absorption profile. gatech.edu

In Li₂Pc, the two lithium atoms are located out of the plane of the macrocycle, one above and one below. This arrangement leads to a different electronic structure compared to planar metal phthalocyanines. DFT studies show that the electronic conductivity in solid-state Li₂Pc arises from the overlap of π-π orbitals between adjacent stacked molecules. chemrxiv.org The calculations can also predict the characteristic Q and B bands in the optical absorption spectrum, which arise from π-π* transitions within the phthalocyanine ring. nih.gov

Table 1: Calculated Electronic Properties of Phthalocyanine Systems This table presents representative data from DFT calculations on phthalocyanine-based systems to illustrate typical outputs. The specific values can vary based on the computational method and basis set used.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap (Eg) | ~1.0 - 1.5 eV | Determines electronic conductivity and optical properties. gatech.edu |

| Ionization Potential | Calculable | Energy required to remove an electron; relates to charge injection barriers. |

| Electron Affinity | Calculable | Energy released when an electron is added; relates to charge injection barriers. |

Point defects, such as vacancies and interstitials, can significantly influence the electronic and ionic transport properties of a material. The formation energy of a defect is the energy required to create that defect in a perfect crystal, and it determines the defect concentration at thermal equilibrium. DFT calculations are the primary theoretical tool for determining these energies. scm.comyoutube.com

While specific DFT studies on defect formation in Li₂Pc are not widely reported, the established methodology can be described. To calculate the formation energy of a defect (Ef), a supercell of the pristine material is constructed, and its total energy (Eperfect) is calculated. Then, a defect is introduced into the supercell, and the total energy of the defective cell (Edefect) is computed. The formation energy for a neutral defect is given by:

Ef = Edefect - Eperfect - Σ niμi

where ni is the number of atoms of element i added to (positive) or removed from (negative) the supercell to create the defect, and μi is the chemical potential of that element. scm.com For Li₂Pc, key intrinsic point defects would include lithium vacancies (VLi), lithium interstitials (Lii), and anti-site defects. The calculation of these formation energies is crucial for understanding conductivity mechanisms and material stability. mdpi.com

Table 2: Common Point Defects and Their Formation Energy Formula Illustrative framework for calculating defect formation energies using DFT.

| Defect Type | Description | General Formation Energy Formula |

|---|---|---|

| Lithium Vacancy (VLi) | A lithium atom is removed from its lattice site. | Ef[VLi] = Edefect - Eperfect + μLi |

| Lithium Interstitial (Lii) | A lithium atom occupies a site not normally occupied in the crystal. | Ef[Lii] = Edefect - Eperfect - μLi |

Dilithium phthalocyanine has been proposed as a promising interlayer material in all-solid-state lithium batteries to mitigate high interfacial resistance between the electrode and the solid electrolyte. chemrxiv.orgchemrxiv.org DFT is used to model the structure and interactions at these critical interfaces, for example, between Li₂Pc and a solid electrolyte like garnet-type Li₇La₃Zr₂O₁₂ (LLZO). chemrxiv.orgchemrxiv.org

These simulations provide atomic-level details on how the Li₂Pc molecules arrange on the electrolyte surface. They can be used to calculate the binding energy, charge transfer, and changes in the electronic density of states upon interface formation. For instance, in a study modeling the interface between a simplified Li₂Pc model and a pyrite (B73398) (FeS₂) cluster, ab initio and DFT methods found that lithium ions from the phthalocyanine interact strongly with the surface sulfur atoms of the pyrite, while the iron atoms of pyrite interact with the nitrogen atoms of the phthalocyanine ring. researchgate.net Such specific interactions are key to understanding how the Li₂Pc layer facilitates ion transport and improves electrode-electrolyte contact.

When used as an additive in liquid electrolytes, Li₂Pc can significantly alter the local environment of the lithium ions. chemrxiv.org DFT calculations are employed to investigate the interactions between Li₂Pc, lithium ions (Li⁺), and solvent molecules or anions from the lithium salt (e.g., TFSI⁻). nih.govnih.gov These simulations can model the formation of Li⁺ solvation shells and the dissociation of Li⁺-anion pairs.

Research has shown that dilithium phthalocyanine in a Li-TFSI ionic liquid electrolyte can reduce the solvation around the Li-ions. chemrxiv.org DFT calculations can quantify this effect by comparing the binding energy of Li⁺ with solvent molecules versus its binding energy with the Li₂Pc molecule. By demonstrating a favorable interaction with Li₂Pc, these models can explain the observed increase in Li-ion mobility and transference number. The calculations reveal how Li₂Pc competes with solvent molecules and anions, breaking up contact ion pairs and freeing the Li⁺ for more efficient transport. chemrxiv.orgrsc.org

Ab initio calculations, which are based on quantum mechanics from first principles without reliance on empirical parameters, are crucial for determining the fundamental properties of molecules and their assemblies. For Li₂Pc, these methods have been used to analyze its crystalline structure and the formation of lithium-ion conducting channels. chemrxiv.orgresearchgate.net

Ab initio optimizations of a single Li₂Pc molecule and its dimers are often the first step in understanding its self-assembly behavior. researchgate.net These calculations have revealed that in its crystalline form, Li₂Pc favors a molecular assembly due to attractive forces between adjacent molecules. A key finding from these calculations is the change in the intramolecular Li-Li distance upon assembly. In an isolated molecule, the distance between the two lithium ions is calculated to be approximately 1.99 Å. However, within the self-assembled structure, this distance increases to 2.67 Å. chemrxiv.org This elongation is attributed to a weakening of the Li-N bonds and is critical for the formation of a continuous channel for Li-ion conduction. The presence of attractive forces between the lithium ions and the negatively charged nitrogen atoms of adjacent molecules further facilitates these ionic pathways. chemrxiv.org

Table 3: Structural Parameters of Dilithium Phthalocyanine from Ab Initio Calculations

| Parameter | Calculated Value (Å) | Context |

|---|---|---|

| Intramolecular Li-Li Distance | 1.99 | Single, isolated Li₂Pc molecule. chemrxiv.org |

| Intramolecular Li-Li Distance | 2.67 | Self-assembled crystalline structure. chemrxiv.org |

Density Functional Theory (DFT) Calculations

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens to examine the time-dependent behavior of molecular systems. For dilithium phthalocyanine, these simulations are pivotal in elucidating the fundamental processes that govern its performance as an ion conductor.

Ion Transport Dynamics

Theoretical studies highlight that dilithium phthalocyanine possesses inherent properties conducive to rapid lithium-ion mobility. researchgate.netchemrxiv.org MD simulations and related computational models have explored how the unique molecular structure of Li₂Pc facilitates efficient ion transport. A key mechanism identified is the ability of Li₂Pc to modulate the local environment of lithium ions. When used as an interlayer or additive in an electrolyte, Li₂Pc can reduce the solvation of Li⁺ ions. chemrxiv.org By weakening the coordination shell of solvent or polymer molecules around the lithium cation, it lowers the energy barrier for ion movement, thereby increasing Li-ion mobility and enhancing transport kinetics across interfaces. researchgate.netchemrxiv.orgchemrxiv.org

Effect of Structural Defects on Ionic Conductivity

While the influence of structural defects—such as vacancies, dislocations, or grain boundaries—on ionic conductivity is a significant area of research for many solid electrolytes, specific computational studies detailing these effects in pure dilithium phthalocyanine are not extensively documented in the available literature. For many crystalline ion conductors, defects can either enhance conductivity by creating new diffusion pathways or impede it by trapping ions. researchgate.netrsc.org However, without targeted simulations on Li₂Pc, the precise impact of such defects on its ion transport mechanisms remains an area requiring further investigation.

Solvation Dynamics and Anion Hydration

Computational investigations have shown that a primary advantage of using dilithium phthalocyanine in an electrolyte system is its ability to influence solvation dynamics. chemrxiv.org In systems containing ionic liquids or other solvents, the presence of Li₂Pc leads to a reduction in the solvation shell around the Li⁺ ions. chemrxiv.org This desolvation effect is critical for promoting higher Li-ion mobility. chemrxiv.org The interaction is focused on the cation's environment; the specific dynamics of anion hydration in the presence of Li₂Pc are less detailed, as the primary function of the compound is to facilitate the transport of the lithium cation.

Non-equilibrium Ab Initio Molecular Dynamics (AIMD) for Conductivity

Ab initio calculations, which are based on first principles of quantum mechanics, provide highly accurate information about the electronic structure and bonding within a material. Such calculations reveal that dilithium phthalocyanine in its crystalline state naturally favors the formation of organized molecular assemblies. chemrxiv.org This self-assembly is driven by attractive forces between the Li₂Pc molecules. chemrxiv.org While specific non-equilibrium AIMD simulations to derive the precise ionic conductivity of Li₂Pc are not widely reported, these foundational ab initio findings are critical. They explain the formation of the structured pathways that are essential for the material's function as an ion conductor. chemrxiv.orgresearchgate.netaps.org The ordered structure creates a favorable electrostatic environment for ion movement, which is a prerequisite for high conductivity.

Computational Modeling of Interfacial Structures and Dynamics

One of the most promising applications of dilithium phthalocyanine is as an interfacial layer in all-solid-state lithium-ion batteries, particularly between a solid electrolyte and a cathode. researchgate.netchemrxiv.orgchemrxiv.org Computational modeling has been instrumental in understanding its role in this context. Simulations show that when applied at an interface, Li₂Pc can effectively suppress the high impedance that often plagues solid-solid contacts. researchgate.netchemrxiv.org

Theoretical models demonstrate that Li₂Pc forms a stable and organized assembly at the interface, which acts as a bridge to facilitate smooth Li⁺ transport from the solid electrolyte to the cathode. chemrxiv.org This structured interlayer improves the physical contact and enhances the kinetics of charge transfer across the boundary. researchgate.netchemrxiv.org The high dielectric constant of Li₂Pc also plays a role in this enhancement. researchgate.netchemrxiv.org

| Interfacial Property | Observed Effect of Li₂Pc Interlayer | Underlying Mechanism (from Computational Models) | Source |

|---|---|---|---|

| Interfacial Resistance | Significant reduction in impedance | Formation of an organized molecular assembly improving electrode-electrolyte contact. | researchgate.netchemrxiv.org |

| Ion Transport Kinetics | Enhanced Li⁺ transport across the interface | Acts as a bridge for ions and possesses a high dielectric constant. | researchgate.netchemrxiv.orgchemrxiv.org |

| Interface Stability | Suppression of detrimental side reactions (e.g., Li₂CO₃ formation) | Creates a stable physical and electrochemical barrier. | chemrxiv.org |

Simulation of Ionic Transport Pathways within Solid-State Systems

Simulations of dilithium phthalocyanine have provided a detailed picture of how it creates pathways for ion movement. Ab initio calculations show that the ordered, crystalline assembly of Li₂Pc molecules generates a continuous negative electrostatic potential field. chemrxiv.org This field acts as a channel, guiding the positively charged lithium ions and assisting their transport through the structure. chemrxiv.org This simulation-based finding explains how Li₂Pc can function as a single-ion transport medium, where the structural arrangement of the molecules themselves forms the transport pathway, enhancing the efficiency of ion conduction within a solid-state battery system. chemrxiv.org

Computational Design for Enhanced Electrochemical Performance

Theoretical and computational investigations are pivotal in understanding and optimizing the electrochemical characteristics of Dilithiumphthalocyanine (Li₂Pc) for energy storage applications. By employing advanced modeling techniques, researchers can predict material properties, elucidate reaction mechanisms, and guide the rational design of materials with superior performance. berkeley.eduberkeley.edu These computational approaches allow for the screening of novel materials and the optimization of existing ones by simulating properties such as ionic conductivity, structural stability, and voltage profiles before engaging in resource-intensive experimental synthesis. berkeley.eduhpcwire.com

Ab initio calculations, which are based on first-principles quantum mechanics, provide profound insights into the fundamental structure of Li₂Pc. berkeley.edu Unlike typical metal phthalocyanines that contain a single divalent metal ion in the center of the ring, computational models confirm that Li₂Pc incorporates two lithium ions, one positioned above and one below the plane of the phthalocyanine ring. chemrxiv.org These calculations also reveal that in its crystalline form, Li₂Pc molecules tend to form assemblies due to attractive intermolecular forces. chemrxiv.org This computationally predicted arrangement is crucial for its electrochemical function, particularly its mixed electronic-ionic conductivity, which arises from the overlap of p-p orbitals for electron transport and the mobility of Li⁺ ions through channels formed by the molecular stacking. uva.es

Density Functional Theory (DFT) is a primary tool used to investigate the electronic structure and properties of materials like Li₂Pc. researchgate.netrsc.org DFT calculations can be used to determine key parameters that govern electrochemical performance. For instance, these calculations can predict the binding energies between Li₂Pc and electrolyte components, elucidate ion diffusion mechanisms and pathways, and estimate theoretical voltage profiles and capacitance. berkeley.eduresearchgate.netutexas.edu By systematically modifying the molecular structure in silico (e.g., through chemical substitution) and calculating the resulting electrochemical properties, computational design efforts can rapidly identify the most promising strategies for enhancing performance. rsc.orgnih.gov

The findings from these computational investigations provide a theoretical foundation for the experimental application of Li₂Pc. For example, the calculated ionic and electronic conductivity values help to quantify its effectiveness as a material for specific battery components.

Table 4.5.1: Computationally Derived Properties of this compound

| Property | Computational Method | Finding | Implication for Electrochemical Performance | Reference |

| Molecular Structure | Ab initio calculations | Two Li⁺ ions located above and below the phthalocyanine plane. | Unique 3D structure influences ion mobility and intermolecular interactions. | chemrxiv.org |

| Crystalline Form | Ab initio calculations | Favors the formation of molecular assemblies due to attractive forces. | Creates channels that facilitate Li⁺ ion transport, contributing to ionic conductivity. | chemrxiv.org |

| Conductivity Type | Theoretical Analysis | Possesses mixed electronic-ionic conductivity. | Allows for simultaneous transport of electrons (via p-p orbital overlap) and ions (via Li⁺ mobility). | uva.es |

| Interfacial Behavior | Computational Modeling | Acts as an effective interlayer to suppress high impedance at electrode-electrolyte interfaces. | Improves ion transport and current distribution, enhancing battery cycling and rate capability. | chemrxiv.org |

These theoretical insights are instrumental in accelerating the development cycle for new energy storage technologies by providing a predictive framework to guide experimental efforts. hpcwire.com

Electronic Structure and Charge Transport Mechanisms in Dilithiumphthalocyanine

Fundamental Charge Transport Mechanisms

Hopping Conduction in Amorphous Systems

In amorphous thin films of dilithium (B8592608) phthalocyanine (B1677752), charge transport is often governed by a hopping mechanism. This process is particularly prevalent in disordered systems where charge carriers (electrons or holes) are localized and move by "hopping" between adjacent molecular sites. Studies on amorphous Li₂Pc thin films have shown that the temperature-dependent electrical conductivity exhibits behavior characteristic of hopping conduction, especially at lower temperatures. researchgate.net This mechanism is typical for amorphous organic semiconductors where the lack of long-range order prevents the formation of continuous energy bands, instead creating localized states between which charge carriers can move via thermal activation. researchgate.net

Electron Delocalization and Conductive Anisotropy

The fundamental electronic feature of the phthalocyanine macrocycle is its extensive network of 18 π-electrons, which are delocalized across the planar ring structure. researchgate.net This electron delocalization is a key factor in its ability to transport charge. nih.govrsc.org When a charge is introduced into a phthalocyanine molecule, it rapidly spreads across the entire macrocycle. researchgate.net

In the solid state, the efficiency of charge transport is heavily influenced by the spatial arrangement of the molecules, particularly the degree of π-π stacking between adjacent phthalocyanine rings. Effective orbital overlap between stacked molecules creates pathways for charge carriers to move throughout the material. This molecular arrangement inherently leads to conductive anisotropy, where the conductivity is significantly higher along the stacking direction compared to directions perpendicular to it. The delocalized electronic states favor a band-like transport mechanism when molecular ordering is high, but the efficiency is dependent on the intermolecular arrangement. nih.govresearchgate.net

Intrinsic Semiconducting Behavior of Dilithium Phthalocyanine

Dilithium phthalocyanine is recognized as an intrinsic molecular semiconductor. researchgate.netresearchgate.net Its semiconducting properties arise from the formation of a π-radical, where an unpaired electron is delocalized over the macrocycle, creating mobile charge carriers without the need for external doping. researchgate.net

Early measurements of lithium phthalocyanine revealed a semiconducting nature with a room temperature conductivity in the range of 10⁻³ to 10⁻² S/cm and a corresponding energy gap of about 0.2 eV. researchgate.net More recent studies on amorphous thin films of dilithium phthalocyanine complexes have reported lower conductivities, on the order of 10⁻⁶ to 10⁻⁵ S/cm. researchgate.net The optical band gap for these films has been determined from absorption spectra to be approximately 1.5 eV, with other transitions occurring at higher energies (2.3-2.43 eV). researchgate.net This significant difference between the electrical and optical gaps can be attributed to charge localization effects in organic molecular materials. researchgate.net

Reported Electronic Properties of Dilithium Phthalocyanine

| Property | Value | Material Form | Source(s) |

|---|---|---|---|

| Conductivity (σ) | 10⁻² - 10⁻³ S/cm | Not Specified | researchgate.net |

| Conductivity (σ) | 2.0 x 10⁻⁵ - 4.2 x 10⁻⁵ S/cm | Amorphous Thin Film | researchgate.net |

| Energy Gap (Electrical) | ~0.2 eV | Not Specified | researchgate.net |

| Energy Gap (Optical) | ~0.5 eV | Not Specified | researchgate.net |

| Energy Gap (Optical) | ~1.5 eV | Amorphous Thin Film | researchgate.net |

Influence of Molecular Structure and Substituents on Electronic Properties

The electronic properties of phthalocyanines are highly sensitive to their molecular and supramolecular structure. A primary factor is the geometric arrangement in the solid state, including the intermolecular separation and the staggering angle between stacked macrocycles. tubitak.gov.tr These parameters directly control the degree of π-orbital overlap, which is essential for efficient charge transport.

Furthermore, the electronic characteristics can be precisely tuned by adding chemical substituents to the periphery of the phthalocyanine ring. acs.orgresearchgate.net

Electron-withdrawing groups , such as halogens, can significantly alter the energy levels of the molecular orbitals, particularly lowering the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This modification can enhance the stability of the material and is a common strategy for developing n-type organic semiconductors. rsc.org

Bridging ligands in polymeric phthalocyanine structures also play a critical role. Changing the ligand that links repeating phthalocyanine units can dramatically increase conductivity by orders of magnitude. For instance, using ligands with low-lying LUMOs, such as s-tetrazine, can substantially enhance the intrinsic semiconducting properties without requiring external doping. tubitak.gov.tr

Axial substituents attached to the central metal ion can also influence properties, with studies on silicon phthalocyanines showing that increasing the electron-withdrawing character of these groups can lead to improved device performance. squarespace.com

Role of Radical Formation in Electronic Conductivity

The intrinsic conductivity of lithium phthalocyanine is directly linked to the formation of a stable π-radical. researchgate.net In the LiPc molecule, the lithium ion resides in the center of the macrocycle, which has formally lost two protons, resulting in an unpaired electron. researchgate.net This electron is not localized on a single atom but is delocalized across the inner ring of the π-conjugated system. researchgate.net

This delocalized unpaired electron functions as a mobile charge carrier, giving the material its intrinsic semiconducting character. researchgate.net The presence of such a radical is a key feature that distinguishes certain phthalocyanines, like those with lithium or lutetium, as highly conductive molecular materials. researchgate.net The ease with which this radical species can be oxidized or reduced is a crucial property for its function in electronic devices. researchgate.net The stability of the radical state is enhanced by the extensive delocalization provided by the phthalocyanine framework and the inertness of the surrounding chemical environment. nih.gov

Optical Phenomena and Spectroscopic Signatures of Dilithiumphthalocyanine

Absorption Characteristics in UV-Vis Region

The optical properties of dilithiumphthalocyanine (Li₂Pc), like other metallophthalocyanines, are defined by the extensive π-conjugated electron system of the phthalocyanine (B1677752) macrocycle. Its electronic absorption spectrum in the Ultraviolet-Visible (UV-Vis) region is characterized by two principal absorption bands: the Soret band (or B band) and the Q band. ias.ac.in

The Soret band is a high-energy absorption located in the near-UV region, typically between 300–400 nm, which arises from electronic transitions from deeper π levels to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com The Q band is an intense absorption in the visible region, generally between 600–700 nm, and is responsible for the characteristic blue-green color of phthalocyanines. mdpi.com This band corresponds to the π → π* electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the LUMO of the phthalocyanine ring. mdpi.com

In amorphous thin films of dilithium (B8592608) phthalocyanine complexes, the Soret band appears in the 363–383 nm region, while the Q-band is observed within the 559–684 nm range. scirp.org Studies on these amorphous films have identified optical band gap values around 1.4–1.6 eV, with another significant band appearing between 2.3 and 2.43 eV, attributed to non-direct transitions. scirp.orgresearchgate.netrciueducation.org

| Band | Wavelength Range (nm) | Energy Range (eV) | Transition Type |

|---|---|---|---|

| Soret (B) Band | 363 - 383 | ~3.24 - 3.42 | Deeper π → LUMO |

| Q Band | 559 - 684 | ~1.81 - 2.22 | HOMO → LUMO (π → π*) |

| Optical Gap | N/A | 1.4 - 1.6 | Non-direct |

In ordered molecular films, such as crystalline phthalocyanine structures, the Q-band often exhibits a splitting into two or more distinct peaks. This phenomenon, known as Davydov splitting, arises from intermolecular interactions between translationally non-equivalent molecules within the crystal's unit cell. rsc.orgacs.org The coupling of excitonic states between adjacent molecules leads to the formation of new energy levels, resulting in multiple absorption peaks where a single peak would be observed in an isolated molecule. rsc.orgnsf.gov

The magnitude of the Davydov splitting is dependent on the strength of the intermolecular Coulombic interactions and the relative orientation of the molecules in the solid state. nsf.gov The appearance of this splitting is a strong indicator of molecular ordering and the formation of crystalline phases (e.g., α or β polymorphs) in the thin film. researchgate.netresearchgate.net Theoretical studies indicate that geometrical distortions associated with changes in the carbon-nitrogen bonds of the macrocycle can also contribute to Q-band splitting. diva-portal.org

The thickness of dilithium phthalocyanine thin films has a notable influence on their optical absorption properties, particularly the calculated optical gap. For amorphous films of dilithium phthalocyanine, analysis using the Tauc model shows that the optical gap tends to be smaller for thicker films. researchgate.netrciueducation.org This dependence is attributed to several factors, including an increase in localized states within the band gap and a decrease in light transmittance as thickness increases. researchgate.netresearchgate.net

However, when using the Cody model, which accounts for a fundamental curvature in the spectral dependence of the absorption, the calculated optical gap shows negligible dependence on film thickness. scirp.orgresearchgate.net This suggests that the Tauc model's dependency may be influenced by the extrapolation method over a limited energy range. scirp.org For other metallophthalocyanines, it has also been observed that increasing film thickness can lead to a redshift in the absorption edge and a decrease in the optical band gap. chalcogen.ro

| Model | Dependence on Film Thickness | Observation |

|---|---|---|

| Tauc Model | Dependent | The optical gap value decreases as the film thickness increases. researchgate.net |

| Cody Model | Negligible | The calculated optical gap shows little to no change with varying film thickness. scirp.orgresearchgate.net |

Electrochromic Behavior and Mechanisms

Electrochromism is the phenomenon where a material undergoes a reversible change in color in response to an applied electrical potential. Phthalocyanine compounds are well-known for their electrochromic properties due to their stable, large π-conjugated systems that can readily undergo redox reactions. rsc.orgacs.org The mechanism involves the oxidation and reduction of either the central metal ion or the phthalocyanine ring itself. rsc.orgrsc.org

These electrochemical processes alter the electronic structure of the molecule, thereby changing its absorption spectrum and resulting in a visible color change. rsc.org For instance, in transition-metal phthalocyanines, changes in the valence state of the central metal during redox cycling are a primary driver of the electrochromic effect. rsc.org While specific studies on dilithium phthalocyanine are limited, the general mechanism in related compounds involves ion injection/ejection from an electrolyte to balance the charge within the film during the redox process, leading to the observed color switching. rsc.org The stability and reversibility of these color changes are critical for applications such as smart windows and displays. acs.org

Optical Limiting Properties of Composites

Optical limiting is a nonlinear optical phenomenon where the transmittance of a material decreases as the intensity of incident light increases. This property is crucial for protecting sensors and human eyes from high-intensity laser radiation. Phthalocyanines are considered highly promising materials for optical limiting applications due to a mechanism known as reverse saturable absorption (RSA). mdpi.comscispace.com

In RSA, the absorption cross-section of the molecule in its excited state is significantly larger than that of its ground state. mdpi.com When exposed to high-intensity light, a large population of molecules is promoted to the excited state, leading to a substantial increase in absorption and thus limiting the transmission of light. Phthalocyanine composites, often created by embedding the molecules in a polymer matrix like Poly(methyl methacrylate) (PMMA) or polyvinyl chloride (PVC), exhibit strong optical limiting behavior. acrhem.orgresearchgate.net Embedding phthalocyanines within a polymer host can enhance their performance and photostability compared to solutions. tandfonline.com

Correlation between Optical Absorption and Material Structure

The optical absorption characteristics of dilithium phthalocyanine are intrinsically linked to its material structure, particularly the distinction between amorphous and crystalline forms. In a defect-free crystalline semiconductor, the absorption spectrum shows an abrupt edge corresponding to the band gap. scirp.orgresearchgate.net In contrast, amorphous dilithium phthalocyanine films exhibit a tail in the absorption spectrum that extends into the band gap region. mdpi.comscirp.org

This "Tauc tail" is a hallmark of amorphous materials and arises from the structural disorder, which creates a distribution of localized electronic states within the gap. scirp.org The application of analytical models like the Tauc and Cody models to the absorption spectra of amorphous Li₂Pc films allows for the determination of the optical gap and provides insights into the electronic transitions. scirp.orgresearchgate.net The amorphous structure leads to optical transitions that are dominated by so-called indirect interband transitions, where conservation of electron momentum is not required. scirp.org Therefore, the morphology of the film—whether it is ordered and crystalline or disordered and amorphous—plays a critical role in defining its optical absorption profile and electronic properties. mdpi.com

Excitonic Phenomena in this compound

In molecular solids like dilithium phthalocyanine, the absorption of a photon creates an exciton—a bound state of an electron and the hole it leaves behind—rather than free charge carriers. nsf.gov Due to the strong localization of charges in these organic materials, the excitons are typically of the Frenkel type, which are tightly bound and localized on a single molecule. nih.gov

The presence of these Frenkel excitons is fundamental to understanding the optical properties of phthalocyanine films. scirp.org Intermolecular interactions in ordered films can lead to the delocalization of these excitons over multiple molecules, forming excitonic bands. nsf.govchemrxiv.org The coupling between excitons on adjacent molecules is responsible for phenomena such as the Davydov splitting observed in the absorption spectra of crystalline films. nsf.gov The dynamics of these excitons, including their diffusion and annihilation, govern the photophysical behavior of the material and are critical for its performance in optoelectronic applications. rsc.org

Thin Film Science and Engineering of Dilithiumphthalocyanine

Thin Film Deposition Techniques

The fabrication of thin films of dilithium (B8592608) phthalocyanine (B1677752) (Li₂Pc) is a critical step in the development of various electronic and optoelectronic devices. The method of deposition significantly influences the film's quality, molecular arrangement, and ultimately, its performance characteristics. Several techniques have been employed to deposit thin films of phthalocyanine compounds, each with distinct advantages and process parameters.

High-Vacuum Thermal Evaporation/Sublimation

High-vacuum thermal evaporation (HVTE) is a widely utilized physical vapor deposition (PVD) method for creating thin films of organic materials, including dilithium phthalocyanine. scirp.orgresearchgate.netanahuac.mx This technique is favored for its ability to produce high-purity thin films, as many phthalocyanine compounds can be sublimated without decomposition. scirp.org

The process is conducted in a high-vacuum chamber, typically at pressures below 10⁻⁵ Torr, to minimize the incorporation of impurities and to ensure a long mean free path for the evaporated molecules. vaccoat.com The source material, dilithium phthalocyanine powder, is placed in a crucible or a boat made of a refractory material like tungsten or molybdenum. vaccoat.com An electric current is passed through the boat, heating it resistively and causing the Li₂Pc to sublimate. vaccoat.com The resulting vapor then travels through the vacuum and condenses onto a substrate, which is strategically placed in the path of the vapor stream. rdmathis.com

The properties of the deposited film, such as thickness and uniformity, are controlled by several factors including the evaporation rate, the distance between the source and the substrate, the substrate temperature, and the duration of the deposition. vaccoat.comrdmathis.com The high thermal stability of metallophthalocyanines makes them particularly suitable for this deposition method, as it prevents the breakdown of the material during the heating process. anahuac.mx This technique allows for the deposition of Li₂Pc films on various substrates, such as quartz and single-crystalline silicon wafers. researchgate.netanahuac.mx

| Parameter | Description | Typical Values | Impact on Film Properties |

| Vacuum Pressure | The pressure inside the deposition chamber. | < 10⁻⁵ Torr | Reduces contamination and increases mean free path of molecules. |

| Source Temperature | The temperature to which the Li₂Pc material is heated for sublimation. | Varies depending on desired evaporation rate. | Affects the rate of deposition. |

| Substrate Temperature | The temperature of the substrate during deposition. | Can be controlled (e.g., room temperature or elevated). | Influences the mobility of molecules on the surface, affecting film morphology and crystallinity. |

| Deposition Rate | The rate at which the film thickness increases. | Angstroms per second (Å/s). | Can influence grain size and film density. |

| Source-to-Substrate Distance | The distance between the evaporation source and the substrate. | Several centimeters. | Affects film uniformity and deposition rate. |

Langmuir-Blodgett (LB) Method